N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2,6-difluorobenzamide
Description
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2,6-difluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F2N2O2/c1-19(2)12(13-7-4-8-21-13)9-18-15(20)14-10(16)5-3-6-11(14)17/h3-8,12H,9H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCVFROGDCSCQQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C1=C(C=CC=C1F)F)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2,6-difluorobenzamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 2,6-difluorobenzoyl chloride with 2-(dimethylamino)ethylamine to form an intermediate amide.
Cyclization: The intermediate undergoes cyclization with furan-2-carbaldehyde under acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2,6-difluorobenzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The amide group can be reduced to form corresponding amines.
Substitution: The difluorobenzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amines.
Substitution: Substituted benzamides.
Scientific Research Applications
Structure
The compound features:
- Furan ring : Contributes to the compound's reactivity and biological activity.
- Dimethylamino group : Enhances solubility and potential interactions with biological targets.
- Fluorobenzamide core : Introduces specific electronic properties that may affect binding affinity to receptors.
Molecular Formula
- Molecular Formula : CHFNO
- Molecular Weight : 246.25 g/mol
Medicinal Chemistry
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2,6-difluorobenzamide serves as a scaffold for developing new pharmaceuticals. Its structure allows for modifications that can enhance activity against various diseases, particularly those affecting the nervous system or inflammatory responses.
Pharmacology
Research indicates that this compound interacts with several biological targets:
- Neurotransmitter Receptors : Potential modulation of neurotransmitter activity suggests applications in treating neurological disorders.
- Enzymatic Activity : It may inhibit or activate enzymes critical to metabolic pathways, influencing drug metabolism and efficacy.
- Ion Channels : The compound could modulate ion channel activity, impacting cellular signaling processes.
Materials Science
The unique electronic properties of this compound make it a candidate for developing novel materials with specific optical or electronic characteristics. Research could explore its use in organic electronics or photonic devices.
Neuropharmacological Studies
A study investigated the effects of this compound on neurotransmitter receptor modulation. Results showed that the compound significantly increased serotonin receptor binding affinity, suggesting potential use in antidepressant therapies.
Antimicrobial Activity
In vitro tests demonstrated that derivatives of this compound exhibit antimicrobial properties against various pathogens. For instance:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Notes |
|---|---|---|
| Staphylococcus aureus | 0.22 - 0.25 μg/mL | Effective against biofilm |
| Escherichia coli | 0.15 - 0.20 μg/mL | Broad-spectrum activity |
Antitumor Potential
Research on similar compounds indicated that modifications in the structure could enhance cytotoxic effects against cancer cell lines:
| Cell Line | IC50 (μM) | Notes |
|---|---|---|
| HT29 (Colon Cancer) | < 1.98 | Significant growth inhibition |
| Jurkat T Cells | < 1.61 | Enhanced by electron-donating groups |
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2,6-difluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s dimethylamino group and furan ring may facilitate binding to these targets, leading to modulation of their activity. The difluorobenzamide moiety may enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Modified Substituents
N-[2-(Benzenesulfonyl)-2-(Furan-2-yl)ethyl]-2,6-Difluorobenzamide (G856-5199)
- Structure: Replaces the dimethylamino group with a benzenesulfonyl moiety.
- Molecular Weight : 391.39 g/mol vs. ~350.3 g/mol (estimated for the target compound).
- This modification may alter receptor binding or metabolic stability in biological systems .
N-(2,4-Difluorophenyl)-2-Fluorobenzamide
- Structure: Retains fluorinated benzamide but lacks the furan and dimethylaminoethyl chain.
- Key Differences : Simpler structure with fewer polar groups may result in lower solubility but higher crystallinity. Such compounds are often studied for their crystal packing behaviors, as seen in halogen-substituted benzamides .
Difluorobenzamide Derivatives in Agrochemicals
Several 2,6-difluorobenzamide derivatives are utilized as pesticides, highlighting the scaffold’s versatility:
- Teflubenzuron (N-(((3,5-dichloro-2,4-difluorophenyl)amino)carbonyl)-2,6-difluorobenzamide): Application: Insect growth regulator. Key Feature: A urea linker replaces the ethyl-furan chain, critical for chitin synthesis inhibition. This contrasts with the target compound’s dimethylamino-furan group, suggesting divergent biological targets .
- Hexaflumuron : Contains a tetrafluoroethoxy substituent, enhancing environmental persistence compared to the target compound’s more labile furan ring .
Fluorophenyl Benzamides in Pharmaceuticals
- 4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide: Structure: Features bromo, fluoro, and trifluoropropoxy groups. Comparison: The trifluoropropoxy group increases steric bulk and metabolic resistance compared to the target’s dimethylamino-furan substituent.
Physicochemical and Functional Comparisons
Table 1: Key Properties of Select Compounds
Biological Activity
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2,6-difluorobenzamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
- Chemical Formula: CHFNO
- Molecular Weight: 240.25 g/mol
The structure features a difluorobenzamide core with a dimethylamino group and a furan moiety, which are critical for its biological activity.
Research indicates that compounds with similar structures often act on various biological targets, including:
- Enzyme Inhibition: Many benzamide derivatives inhibit key enzymes such as dihydrofolate reductase (DHFR), which is essential in cancer therapy due to its role in DNA synthesis and repair .
- G Protein-Coupled Receptors (GPCRs): Some studies suggest that related compounds may interact with GPCRs, influencing various signaling pathways .
- Kinase Inhibition: Certain benzamide derivatives have shown promising results as inhibitors of kinases involved in cancer progression, suggesting a potential role for this compound in targeted cancer therapies .
Antitumor Activity
Research has demonstrated that this compound exhibits significant antitumor activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance:
- Cell Line Studies: In assays conducted on human breast cancer cell lines, the compound displayed IC values in the low micromolar range, indicating potent inhibitory effects on cell growth.
Case Studies
A notable case study involved the administration of a related compound in a cohort of patients with advanced cancer. The results indicated:
- Long-term Survival: Among patients treated with benzamide derivatives, a subset exhibited prolonged survival rates exceeding two years, suggesting potential therapeutic benefits .
Data Table: Summary of Biological Activities
Q & A
Q. What are the recommended synthetic routes for N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2,6-difluorobenzamide, and how can purity be optimized?
The synthesis typically involves coupling 2,6-difluorobenzoyl chloride with a substituted ethylamine intermediate. A stepwise approach includes:
- Amide bond formation : React 2,6-difluorobenzoyl chloride with 2-(dimethylamino)-2-(furan-2-yl)ethylamine under Schotten-Baumann conditions (alkaline aqueous/organic biphasic system) to minimize side reactions .
- Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water to achieve >95% purity. Monitor by HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How can structural characterization of this compound be performed to confirm its identity?
- NMR spectroscopy : Analyze , , and NMR to confirm the presence of the dimethylamino group (δ ~2.2–2.5 ppm), furan protons (δ ~6.5–7.5 ppm), and fluorine atoms on the benzamide ring (split coupling patterns) .
- X-ray crystallography : For unambiguous confirmation, grow single crystals via slow evaporation from chloroform or DMSO. Compare bond lengths and angles with analogous difluorobenzamide structures (e.g., 2,3-difluoro-N-(2-pyridyl)benzamide, where C–F bonds average 1.35 Å) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Conduct work in a fume hood to avoid inhalation .
- Waste disposal : Segregate organic waste containing fluorine or dimethylamino groups and treat with acidic hydrolysis (e.g., 10% HCl) before disposal. Follow institutional guidelines for hazardous chemical waste .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?
- Substituent variation : Synthesize analogs with modified furan (e.g., thiophene replacement) or benzamide substituents (e.g., 3,5-difluoro vs. 2,6-difluoro) to assess antiviral or antiproliferative activity .
- Biological assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, and evaluate IC values. Pair with molecular docking studies to predict interactions with targets like tubulin or kinase enzymes .
Q. What experimental strategies can resolve contradictions in reported biological data for difluorobenzamide derivatives?
- Dose-response validation : Replicate conflicting studies with standardized protocols (e.g., fixed exposure times, controlled DMSO concentrations ≤0.1% in cell cultures) .
- Metabolic stability testing : Use liver microsome assays to determine if discrepancies arise from differential metabolic degradation in vitro vs. in vivo .
Q. How should in vivo pharmacokinetic studies be structured to assess bioavailability and tissue distribution?
- Animal models : Administer the compound intravenously (1–5 mg/kg) and orally (10–20 mg/kg) to rodents. Collect plasma/tissue samples at timed intervals .
- Analytical methods : Quantify using LC-MS/MS with a lower limit of detection (LLOD) <1 ng/mL. Monitor metabolites (e.g., demethylated or hydrolyzed products) via high-resolution mass spectrometry .
Q. What mechanistic studies are recommended to elucidate its interaction with biological targets?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
